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Compound of Interest

Compound Name: (R)-9-Hydroxy Risperidone-d4

Cat. No.: B15144436 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of deuterated 9-Hydroxy Risperidone, also

known as Paliperidone-d4. This isotopically labeled compound is crucial as an internal standard

in pharmacokinetic and metabolic studies, and for use in sensitive bioanalytical methods such

as liquid chromatography-mass spectrometry (LC-MS). While specific literature detailing the

complete synthesis of deuterated 9-Hydroxy Risperidone is not readily available, this guide

proposes a robust synthetic strategy based on established methods for the non-deuterated

analog, incorporating a commercially available deuterated intermediate.

Overview of the Synthetic Strategy
The proposed synthesis of deuterated 9-Hydroxy Risperidone (Paliperidone-d4) follows a

convergent synthetic approach. The core of the strategy involves the N-alkylation of a

deuterated piperidinyl-benzisoxazole intermediate with a pyrido[1,2-a]pyrimidin-4-one moiety.

This method is adapted from well-documented syntheses of Paliperidone.[1][2][3]

The key deuterated starting material for this proposed synthesis is 6-fluoro-3-(piperidin-4-yl-

2,2,6,6-d4)-1,2-benzisoxazole. This allows for the introduction of four deuterium atoms into the

piperidine ring of the final molecule, a common and stable position for isotopic labeling.
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This section provides detailed experimental procedures for the synthesis of the key

intermediates and the final product, deuterated 9-Hydroxy Risperidone.

Synthesis of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-
hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
(CMHTP)
This key intermediate is synthesized according to methods described in the literature.[1] The

process generally involves the cyclization of 2-amino-3-hydroxypyridine with ethyl 2-acetyl-4-

chlorobutanoate.

Materials:

2-Amino-3-hydroxypyridine

Ethyl 2-acetyl-4-chlorobutanoate

Polyphosphoric acid

Sodium borohydride

Methanol

Dichloromethane

Procedure:

A mixture of 2-amino-3-hydroxypyridine and ethyl 2-acetyl-4-chlorobutanoate is heated in the

presence of a dehydrating agent such as polyphosphoric acid to facilitate cyclization.

The resulting intermediate is then reduced, for example with sodium borohydride in

methanol, to yield the 9-hydroxy derivative.

The crude product is purified by recrystallization or column chromatography to afford pure 3-

(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

(CMHTP).
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Synthesis of Deuterated 9-Hydroxy Risperidone
(Paliperidone-d4)
This procedure outlines the coupling of CMHTP with the deuterated piperidinyl-benzisoxazole

intermediate.

Materials:

3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

(CMHTP)

6-fluoro-3-(piperidin-4-yl-2,2,6,6-d4)-1,2-benzisoxazole hydrochloride

Anhydrous potassium carbonate

Potassium iodide (catalytic amount)

Acetonitrile

Water

Dichloromethane

Procedure:

To a stirred suspension of anhydrous potassium carbonate and a catalytic amount of

potassium iodide in acetonitrile, add 6-fluoro-3-(piperidin-4-yl-2,2,6,6-d4)-1,2-benzisoxazole

hydrochloride.

Add 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

(CMHTP) to the mixture.

Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 24-48 hours,

monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

After completion, cool the reaction mixture to room temperature and filter to remove

inorganic salts.
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Concentrate the filtrate under reduced pressure.

Partition the residue between water and dichloromethane.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

Purify the crude product by column chromatography on silica gel or by recrystallization from

a suitable solvent system (e.g., ethanol/water) to yield deuterated 9-Hydroxy Risperidone.

Data Presentation
The following tables summarize typical quantitative data reported in the synthesis of non-

deuterated 9-Hydroxy Risperidone (Paliperidone), which can be considered as target

parameters for the synthesis of the deuterated analog.

Table 1: Reaction Conditions for the Synthesis of Paliperidone

Parameter Condition 1 Condition 2 Condition 3

Base Sodium Carbonate Potassium Carbonate Diisopropylethylamine

Solvent
Dimethylformamide

(DMF)
Acetonitrile Methanol

Temperature 85 °C Reflux (~82 °C) Reflux (~65 °C)

Reaction Time 8 hours 24-48 hours 24 hours

Reference WO2008021345A2 US9062049B2 US8481729B2

Table 2: Reported Yields and Purity of Paliperidone

Synthesis Step Reported Yield Reported Purity Reference

Final Coupling and

Purification
~70-85% >99% (by HPLC) US9062049B2

Recrystallization >90% recovery >99.5% (by HPLC) WO2008021345A2
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Visualizations
Synthetic Pathway
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Intermediate Synthesis

Final Product Synthesis
3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CMHTP)

Deuterated 9-Hydroxy Risperidone (Paliperidone-d4)

+

6-fluoro-3-(piperidin-4-yl-d4)-1,2-benzisoxazole

K2CO3, KI, Acetonitrile, Reflux
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Start: Reagents

Reaction Setup:
- Combine CMHTP and Deuterated FBIP

- Add Base and Catalyst
- Reflux in Solvent

Reaction Monitoring:
- TLC or LC-MS

Aqueous Workup:
- Quench Reaction

- Extract with Organic Solvent

Reaction Complete

Purification:
- Column Chromatography or

- Recrystallization

Product Analysis:
- NMR, MS, HPLC

Final Product:
Deuterated 9-Hydroxy Risperidone

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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